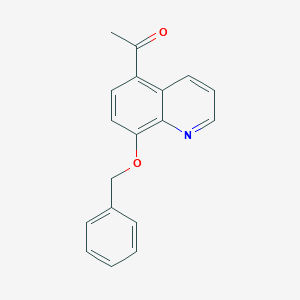

5-Acetyl-8-(phenylmethoxy)quinoline

Overview

Description

5-Acetyl-8-(phenylmethoxy)quinoline is a heterocyclic aromatic compound with a quinoline backbone This compound is characterized by the presence of an acetyl group at the 5-position and a benzyloxy group at the 8-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-8-(phenylmethoxy)quinoline typically involves the Friedel-Crafts acetylation of 8-benzyloxyquinoline. The reaction is carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride in an inert solvent like nitrobenzene . The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then isolated by filtration, washed with a mixture of acetone and diisopropyl ether, and dried under vacuum .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-8-(phenylmethoxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

5-Acetyl-8-(phenylmethoxy)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It has been investigated as a potential chemotherapeutic agent and anti-inflammatory compound.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-8-(phenylmethoxy)quinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, interfering with their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

5-Acetyl-8-hydroxyquinoline: Similar structure but with a hydroxy group instead of a benzyloxy group.

5-Acetyl-8-methoxyquinoline: Contains a methoxy group at the 8-position.

5-Acetyl-8-phenylmethoxyquinoline: Features a phenylmethoxy group at the 8-position.

Uniqueness

5-Acetyl-8-(phenylmethoxy)quinoline is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

5-Acetyl-8-(phenylmethoxy)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C16H15NO2

- CAS Number : 26872-48-0

This compound features a quinoline ring system substituted at the 5 and 8 positions, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that quinoline derivatives can exert their effects through several mechanisms:

- Antibacterial Activity : Quinoline derivatives, including this compound, have been shown to inhibit bacterial DNA replication by targeting DNA helicotropin, thereby exhibiting significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Studies have demonstrated that modifications at the 5 and 8 positions of the quinoline ring can enhance anticancer efficacy. In vitro tests revealed that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including HCT-116, HeLa, and A549 .

- Mechanistic Insights : The binding affinity of this compound with DNA increases due to the presence of aromatic amines at the 8-position, which enhances its ability to disrupt cellular processes in cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies and Research Findings

- Antibacterial Studies : In a comparative study, derivatives of quinoline were synthesized and tested against common bacterial strains. The results indicated that modifications at the 5-position significantly enhanced antibacterial activity compared to those with acetyl chloride substitutions .

- Anticancer Efficacy : A series of synthesized quinoline derivatives were evaluated for their cytotoxic effects on cancer cell lines. The study found that compounds with longer amino substitutions at the 8-position exhibited superior activity compared to their counterparts with shorter chains .

- Pharmacological Potential : A comprehensive review highlighted the potential of quinoline derivatives in drug development due to their broad spectrum of biological activities, including anti-inflammatory and antioxidant properties .

Properties

IUPAC Name |

1-(8-phenylmethoxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSIKCNONKHROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548264 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26872-48-0 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.